Clazosentan

描述

Clazosentan is a small molecule that acts as a selective antagonist of the endothelin A receptor. It is primarily developed by Idorsia Pharmaceuticals for the prevention of cerebral vasospasm and associated delayed cerebral ischemia and cerebral infarctions following aneurysmal subarachnoid hemorrhage . This compound has been approved in Japan for these indications .

准备方法

克拉索坦的合成涉及多个步骤,包括吡啶基嘧啶骨架的形成。 合成路线通常包括用各种试剂使5-甲基-吡啶-2-磺酸反应以形成最终化合物 。 克拉索坦的工业生产方法为专有技术,涉及优化反应条件以确保高产率和纯度。

化学反应分析

克拉索坦会发生各种化学反应,包括:

氧化: 克拉索坦在特定条件下可以被氧化,导致形成氧化衍生物。

还原: 还原反应可以改变克拉索坦中存在的官能团。

取代: 克拉索坦可以发生取代反应,其中分子中的特定原子或基团被其他原子或基团取代。

这些反应中常用的试剂包括过氧化氢等氧化剂,硼氢化钠等还原剂,以及用于取代反应的各种催化剂。 从这些反应中形成的主要产物取决于所使用的具体条件和试剂 .

科学研究应用

Clazosentan is a selective endothelin A (ETA) receptor antagonist that has been studied for its potential in preventing cerebral vasospasm, vasospasm-related cerebral infarction, and cerebral ischemic symptoms following aneurysmal subarachnoid hemorrhage (aSAH) . Endothelin-1, released after subarachnoid bleeding, can cause cerebral vasospasm, typically starting 3 days after aSAH onset and peaking between days 8 and 11 .

Clinical Trials and Research Findings

- REACT Study: A phase 3 randomized, double-blind, placebo-controlled study (NCT03585270) investigated this compound's ability to prevent clinical deterioration in aSAH patients . The study, which involved 409 patients, did not meet its primary endpoint of preventing clinical deterioration due to delayed cerebral ischemia (DCI) within 14 days post-treatment . The occurrence of clinical deterioration due to DCI was 15.8% in the this compound group and 17.2% in the placebo group (p = 0.734) .

- CONSCIOUS-1 Study: A phase 2 dose-finding study (NCT00111085) with 413 aSAH patients demonstrated that this compound could prevent cerebral vasospasm . Moderate or severe vasospasm was reduced from 66% in the placebo group to 23% in the 15 mg/hr this compound group (risk reduction, 65%; 95% CI, 47%-78%; P < .0001) .

- CONSCIOUS-2 and CONSCIOUS-3 Studies: These phase 3 studies assessed this compound's effect on cerebral vasospasm-related morbidity and all-cause mortality . CONSCIOUS-2 found that 5 mg/hr of this compound did not have a significant treatment effect, leading to the premature termination of CONSCIOUS-3 .

- Meta-Analysis: A meta-analysis showed this compound was superior to placebo in reducing angiographic cerebral vasospasm, vasospasm-related delayed ischemic neurological deficit (DIND), and vasospasm-related morbidity/mortality . However, it did not show benefits in reducing cerebral infarction, overall mortality, or improving functional outcomes .

Efficacy and Safety

- This compound significantly reduced angiographic vasospasm, particularly in the distal cerebral arteries . This effect might be more pronounced in distal arteries compared to proximal ones .

- Rescue therapy was less frequently needed in patients treated with this compound compared to placebo (10.4% vs 18.1%; RRR 42.6%, 95% CI 5.4%–65.2%) .

- No significant effect was observed on the occurrence of clinical deterioration due to DCI with this compound . A nonsignificant relative risk increase of 25.4% was reported in the risk of poor Glasgow Outcome Scale-Extended (GOSE) and modified Rankin Scale (mRS) scores with this compound versus placebo at week 12 post-aSAH .

- Adverse events associated with this compound include pulmonary complications, hypotension, and anemia .

Patient Subgroups

- Women, individuals under 50, and those with diffuse thick clots may experience a greater reduction in vasospasm-related morbidity/mortality with this compound .

作用机制

克拉索坦通过选择性拮抗内皮素A受体发挥作用,该受体是已知的最强血管收缩剂之一 。 通过抑制该受体,克拉索坦可以阻止可能导致脑血管痉挛和随后缺血的血管收缩。 涉及的分子靶标和途径包括内皮素A受体以及介导血管收缩的下游信号通路 .

相似化合物的比较

克拉索坦在内皮素受体拮抗剂中是独一无二的,因为它对内皮素A受体具有选择性,并且在预防脑血管痉挛方面具有特定用途。 类似化合物包括:

波生坦: 用于治疗肺动脉高压的双重内皮素受体拮抗剂。

安布立生坦: 另一种用于治疗肺动脉高压的选择性内皮素A受体拮抗剂。

马昔腾坦: 一种用于治疗肺动脉高压的双重内皮素受体拮抗剂。

生物活性

Clazosentan (AXV-034343) is a selective endothelin A (ET_A) receptor antagonist primarily investigated for its efficacy in preventing cerebral vasospasm following aneurysmal subarachnoid hemorrhage (aSAH). The compound has garnered attention due to its potential to significantly reduce the incidence and severity of vasospasm, a common complication that can lead to delayed ischemic neurological deficits (DIND) and increased morbidity and mortality in affected patients.

This compound works by selectively blocking the ET_A receptors, which are implicated in vasoconstriction and inflammation. This action helps to mitigate the pathological responses associated with cerebral vasospasm, thereby preserving cerebral blood flow and reducing the risk of ischemic damage.

Meta-Analyses and Clinical Trials

Numerous studies have evaluated the effectiveness of this compound in clinical settings. A notable meta-analysis pooled data from multiple trials involving 441 patients, demonstrating that this compound significantly reduced the occurrence of angiographic vasospasm compared to placebo (Relative Risk [RR] = 0.58; 95% Confidence Interval [CI], 0.48 to 0.71) . The number needed to treat (NNT) for this outcome was calculated at 3.4, indicating a favorable therapeutic profile.

Key Findings from Phase III Trials

- Reduction in Vasospasm-Related Morbidity : In two pivotal Phase III studies conducted in Japan, this compound was administered to patients post-aSAH. Results showed a significant reduction in vasospasm-related morbidity and all-cause mortality:

- Angiographic Outcomes : The incidence of angiographic vasospasm was significantly lower in this compound-treated groups compared to controls, with a decrease from 44% to 25.9% .

- Safety Profile : Adverse events reported included hypotension, pulmonary complications, and anemia; however, these were comparable to placebo groups . Notably, pulmonary edema was observed more frequently in patients receiving this compound (19.8% vs. 5%) .

Case Studies

In a study focusing on the postoperative management of cerebral vasospasm with this compound, a cohort analysis revealed that patients receiving this compound had a lower incidence of symptomatic infarction (6.2% vs. 16%, p = 0.032) and improved outcomes at discharge (79% vs. 66%, p = 0.037) .

Summary of Biological Activity

The biological activity of this compound is characterized by its potent antagonism of ET_A receptors, leading to:

- Decreased Incidence of Angiographic Vasospasm : Statistically significant reductions observed across multiple studies.

- Reduced Morbidity : Lower rates of DIND and overall mortality post-aSAH.

- Safety Considerations : While generally well-tolerated, monitoring for specific adverse effects is essential.

Data Table: Summary of Clinical Findings

| Study Type | This compound Group | Placebo Group | Relative Risk Reduction | p-value |

|---|---|---|---|---|

| Phase III Coiling | 13.6% | 28.8% | 53% | <0.01 |

| Phase III Clipping | 16.2% | 39.6% | 59% | <0.01 |

| Angiographic Vasospasm | 25.9% | 44% | Not specified | <0.05 |

属性

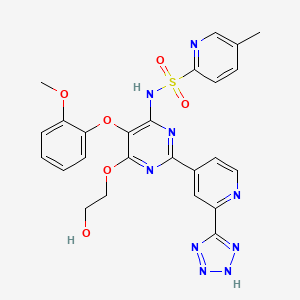

IUPAC Name |

N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-[2-(2H-tetrazol-5-yl)pyridin-4-yl]pyrimidin-4-yl]-5-methylpyridine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N9O6S/c1-15-7-8-20(27-14-15)41(36,37)32-24-21(40-19-6-4-3-5-18(19)38-2)25(39-12-11-35)29-22(28-24)16-9-10-26-17(13-16)23-30-33-34-31-23/h3-10,13-14,35H,11-12H2,1-2H3,(H,28,29,32)(H,30,31,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFWCJABOXHSRGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC(=NC=C3)C4=NNN=N4)OCCO)OC5=CC=CC=C5OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N9O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60170955 | |

| Record name | Clazosentan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

577.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180384-56-9 | |

| Record name | Clazosentan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180384569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clazosentan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06677 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clazosentan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLAZOSENTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DRR0X4728 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。